5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
“5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride” is an organic compound . It’s a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H22N5S.2ClH/c1-10-9-17-15(21-10)20-14-8-13(18-11(2)19-14)7-12-3-5-16-6-4-12;;/h8-9,12,16,21H,3-7H2,1-2H3,(H,17,18,19,20);2*1H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized using various reactions. For example, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been catalyzed by magnesium oxide nanoparticles .Scientific Research Applications
Synthesis in Medicinal Chemistry
- Practical Synthesis of Key Intermediates for Inhibitors : Zhang, Yan, Kanamarlapudi, Wu, and Keyes (2009) described a practical synthesis method for an intermediate key in preparing potent deoxycytidine kinase (dCK) inhibitors, a class significant in medicinal chemistry (Zhang et al., 2009).
Pharmacological Evaluation
- Evaluation of Aminopyrimidine Series as 5-HT1A Agonists : Dounay et al. (2009) evaluated a compound similar to 5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride as a novel 5-HT(1A) agonist, which showed moderate potency in binding and functional assays (Dounay et al., 2009).
Antibacterial Activity
- Microwave Assisted Synthesis and Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of pyrimidine imines and thiazolidinones containing piperidine and their antibacterial activity, highlighting the potential of such compounds in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial and Antifungal Activities
- Pyrimidine Salts with Antimicrobial Properties : Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts with significant antibacterial and antifungal activities, demonstrating the application of pyrimidine derivatives in combating microbial infections (Mallikarjunaswamy et al., 2013).
Anti-Angiogenic and DNA Cleavage Studies
- Synthesis and Biological Evaluation of Piperidine Derivatives : Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic effects and DNA cleavage abilities, indicating their potential in cancer research (Kambappa et al., 2017).
Properties
IUPAC Name |
5-methyl-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8;;/h5,8,12H,2-4,6H2,1H3,(H2,11,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLVHGMXBYNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCCNC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.